molecular formula C10H15N2O3S- B11722502 N-tert-butyl-N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate

N-tert-butyl-N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate

Cat. No.: B11722502
M. Wt: 243.31 g/mol
InChI Key: HYUSWJJPWULOHS-UHFFFAOYSA-M
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Description

N-tert-butyl-N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate is a chemical compound with a unique structure that includes a thiazole ring, a hydroxymethyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures. The reaction mixture is then stirred at room temperature for an extended period to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The thiazole ring can undergo reduction under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the carbamate group under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted carbamates and thiazole derivatives.

Scientific Research Applications

N-tert-butyl-N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-butyl-N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15N2O3S-

Molecular Weight

243.31 g/mol

IUPAC Name

N-tert-butyl-N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C10H16N2O3S/c1-6-7(5-13)16-8(11-6)12(9(14)15)10(2,3)4/h13H,5H2,1-4H3,(H,14,15)/p-1

InChI Key

HYUSWJJPWULOHS-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=N1)N(C(=O)[O-])C(C)(C)C)CO

Origin of Product

United States

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